N,N'-diphenylmethanimidamide
Description
Properties
CAS No. |
148651-26-7 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.2 |
Origin of Product |
United States |
Synthetic Methodologies for N,n Diphenylmethanimidamide and Its Analogs
Classical Synthetic Routes to N,N'-diphenylmethanimidamide
Condensation Reactions for this compound Synthesis
A primary and classical method for the synthesis of N,N'-diarylformamidines, including this compound, involves the condensation of primary aryl amines with a one-carbon electrophile. A notable example is the reaction of an aniline (B41778) with an orthoformate.
The reaction of aniline with triethyl orthoformate in the presence of a catalytic amount of a Lewis acid, such as ferric chloride (FeCl3), provides an efficient route to this compound at ambient temperature. scirp.orgresearchgate.net The proposed mechanism suggests that the Lewis acid activates the ethoxy groups of the orthoformate, facilitating their cleavage to form a stable carbocation. This intermediate then undergoes nucleophilic attack by two equivalents of the aniline to yield the final N,N'-diarylformamidine product. scirp.orgresearchgate.net
The general scheme for this reaction is as follows:
2 ArNH₂ + HC(OEt)₃ --(FeCl₃ catalyst)--> ArN=CH-NHAr + 3 EtOH
This method is advantageous due to its mild reaction conditions and the use of a readily available and inexpensive catalyst. scirp.org
Alternative Preparative Strategies for this compound
An alternative classical approach involves the reaction of anilines with N,N-dimethylformamide (DMF) under acidic conditions. While often used for N-formylation to produce N-phenylformamide, under certain conditions, DMF can serve as the one-carbon source to link two aniline molecules. researchgate.net
Another strategy is the use of pre-formed N-phenylformamide, which can then react with another molecule of aniline under dehydrating conditions to form the desired amidine. This can be considered a two-step variation of the direct condensation methods.
Modern and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. For the synthesis of amidine and amide functionalities, several green chemistry approaches have been explored.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.netjocpr.com For the synthesis of related compounds like N-phenylsuccinimide, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often in the absence of a solvent. nih.gov This technique is energy-efficient and aligns with the principles of green chemistry. researchgate.netnih.gov While a specific protocol for this compound using microwave assistance is not extensively detailed in the provided results, the successful application of MAOS for similar condensation reactions suggests its potential applicability. nih.govmdpi.com
Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier purification, and reduced environmental impact. researchgate.netcmu.edu The synthesis of N-sulfonylformamidines has been successfully achieved under solvent-free conditions by the direct condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with sulfonamides at room temperature. researchgate.net This approach avoids the use of metal catalysts and hazardous solvents. researchgate.net Similarly, solvent-free methods for amide synthesis, a related transformation, have been developed using catalysts like boric acid. researchgate.net
Catalytic Approaches: The use of efficient and recyclable catalysts is another cornerstone of green chemistry. As mentioned in the classical synthesis, FeCl3 can be used in catalytic amounts. scirp.orgresearchgate.net Research into heterogeneous catalysts, such as dry acid resins, has shown promise in the synthesis of related compounds like N,N'-(4,4'-diphenylmethane) bismaleimide. researchgate.netbuct.edu.cn These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste. researchgate.net
Asymmetric Synthesis and Enantioselective Preparation of this compound Derivatives
The synthesis of chiral formamidines and their derivatives is of significant interest due to their application as chiral auxiliaries and their presence in biologically active molecules. acs.orgacs.orgchemrxiv.org While this compound itself is achiral, the principles of asymmetric synthesis can be applied to produce chiral analogs.
The primary strategies for introducing chirality involve either the use of a chiral starting material or the application of a chiral catalyst. The asymmetric synthesis of N-N axially chiral compounds has been achieved through organocatalytic atroposelective N-acylation, demonstrating a sophisticated approach to controlling stereochemistry around a nitrogen-nitrogen bond. nih.govrsc.org
For the synthesis of chiral amines, which are structurally related to formamidines, the use of chiral auxiliaries like tert-butanesulfinamide (Ellman's auxiliary) is a well-established method. nih.govresearchgate.net This auxiliary can direct the stereoselective addition of nucleophiles to imines. researchgate.net
Furthermore, the enantioselective synthesis of sulfinamidines has been accomplished via asymmetric nitrogen transfer from N-H oxaziridines to sulfenamides, highlighting the potential for developing enantioselective methods for related amidine structures. chemrxiv.orgresearchgate.netuni-muenchen.de
Scale-Up Considerations and Industrial Synthesis of this compound
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors, including process safety, cost-effectiveness, and environmental impact. For the synthesis of this compound, a process based on the condensation of readily available starting materials like aniline and triethyl orthoformate would be favorable for scale-up.
Key considerations for the industrial synthesis of this compound would include:
Raw Material Sourcing and Cost: Aniline and triethyl orthoformate are bulk chemicals, which is advantageous for large-scale production.
Reaction Conditions: The use of mild temperatures and pressures, as seen in the FeCl3-catalyzed method, is preferable for safety and energy efficiency.
Catalyst Selection and Recovery: If a catalyst is used, its efficiency, cost, and the feasibility of its recovery and reuse are critical. A heterogeneous catalyst would simplify product purification.
Solvent Use and Recycling: Minimizing solvent use or employing recyclable and environmentally benign solvents is crucial. Solvent-free processes, if viable, would be ideal.
Product Isolation and Purification: The development of a robust and efficient method for isolating and purifying the final product in high yield and purity is essential. This could involve crystallization, distillation, or other industrial separation techniques.
Waste Management: A sustainable industrial process must have a clear strategy for managing and minimizing waste streams.
Interactive Data Tables
Table 1: Comparison of Synthetic Methods for N,N'-Diarylformamidines
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Classical Condensation | Aniline, Triethyl orthoformate | FeCl₃ | Room Temperature | Mild conditions, inexpensive catalyst | May require anhydrous conditions |
| Microwave-Assisted | Aniline, Formic acid/DMF (hypothetical) | (if any) | Microwave irradiation | Rapid reaction times, energy efficient | Requires specialized equipment |
| Solvent-Free | Aniline, DMF-DMA (analogous) | None | Room Temperature | Environmentally friendly, easy workup | Limited to specific reagents |
Table 2: Key Parameters for Scale-Up of this compound Synthesis
| Parameter | Consideration | Importance for Industrial Scale |
| Cost of Goods (CoGs) | Price of aniline, orthoformate, catalyst, and solvent. | High |
| Process Safety | Exothermicity of the reaction, handling of reagents. | High |
| Cycle Time | Duration of the reaction, workup, and purification. | Medium |
| Yield and Purity | Efficiency of the conversion and quality of the final product. | High |
| Environmental Impact | Solvent choice, waste generation (Process Mass Intensity). | High |
Chemical Transformations and Derivatization of N,n Diphenylmethanimidamide
Reactions at the Amidine Functional Group of N,N'-diphenylmethanimidamide
The amidine functional group is the most reactive site in this compound, characterized by a nitrogen-carbon-nitrogen (N-C-N) system. This part of the molecule can undergo several types of reactions, including alkylation, acylation, and cyclization.
The nitrogen atoms of the amidine group in this compound are nucleophilic and can react with electrophiles such as alkyl halides and acyl chlorides.
N-Alkylation: The reaction of this compound with alkylating agents, such as alkyl halides, leads to the formation of N-alkylated products. The alkyl group attaches to one of the nitrogen atoms, forming a quaternary ammonium salt or, after deprotonation, an N-alkyl-N,N'-diphenylformamidine. The reaction typically proceeds via a nucleophilic substitution mechanism.
| Reactant | Reagent | Product | Conditions |
| This compound | Alkyl Halide (e.g., CH₃I) | N-Methyl-N,N'-diphenylformamidinium iodide | Varies |
N-Acylation: Similarly, acylation of this compound can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces an acyl group onto one of the nitrogen atoms, yielding an N-acyl-N,N'-diphenylformamidine. These N-acylated products are useful intermediates in organic synthesis.
| Reactant | Reagent | Product | Conditions |
| This compound | Acyl Chloride (e.g., CH₃COCl) | N-Acetyl-N,N'-diphenylformamidine | Base, Solvent |
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. The amidine moiety can act as a building block for the formation of rings containing nitrogen atoms.
One of the most significant applications of N,N'-diarylformamidines, including this compound, is in the synthesis of quinazolines. For instance, N,N'-disubstituted amidines can undergo oxidative C-C bond formation to construct quinazoline derivatives organic-chemistry.orgnih.gov. These reactions often utilize an oxidizing agent to facilitate the cyclization and aromatization of the newly formed ring system organic-chemistry.orgnih.gov.
| Starting Material | Reagents/Conditions | Product |
| This compound | Oxidizing Agent (e.g., I₂/KI) | Substituted Quinazoline |
| N-phenyl-benzimidamides | Polyoxymethylene, transition-metal-free conditions | Quinazoline derivatives |
Furthermore, the formamidine (B1211174) unit can be incorporated into other heterocyclic systems such as triazoles and tetrazoles, although the direct use of this compound in these syntheses is less commonly reported than for quinazolines. The synthesis of these heterocycles often involves cycloaddition reactions where the amidine or a derivative thereof acts as a component in the ring formation nih.govresearchgate.netraco.catsciforum.netdntb.gov.uamdpi.comnih.govnih.govscielo.br.
Aromatic Substitutions and Modifications of Phenyl Rings in this compound
The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution reactions, a class of reactions fundamental to the modification of aromatic compounds wikipedia.orgmasterorganicchemistry.comyoutube.com. The amidine group, being an activating group, can direct incoming electrophiles to the ortho and para positions of the phenyl rings.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl chloride with a Lewis acid catalyst wikipedia.orgijpcbs.comnsf.govnih.govnih.gov.
The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern and to avoid side reactions involving the amidine group.
Formation of Salts and Protonated Species of this compound
The amidine functional group in this compound is basic and can be protonated by acids to form salts. The more basic nitrogen atom (the imino nitrogen) is typically the site of protonation. This results in the formation of a formamidinium cation, which is stabilized by resonance.
For example, the reaction of this compound with hydrochloric acid yields N,N'-diphenylformamidine hydrochloride rsc.org. This salt is often a crystalline solid and can be used for the purification of the parent compound rsc.org.
Reaction with Acid: this compound + HCl → [N,N'-diphenylmethanimidamidium]⁺Cl⁻
The basicity of the amidine group is an important property that influences its reactivity and its behavior in different chemical environments.
Reactivity with Electrophiles and Nucleophiles
The reactivity of this compound towards electrophiles and nucleophiles is centered around the amidine functional group.
Reactivity with Electrophiles: As discussed in section 3.1.1, the nitrogen atoms of the amidine are nucleophilic and readily react with electrophiles. Common electrophiles include alkyl halides, acyl chlorides, and other electron-deficient species. The outcome of these reactions is the substitution at one of the nitrogen atoms.
| Electrophile | Site of Attack | Product Type |
| Alkyl Halide | Amidine Nitrogen | N-Alkylated formamidine |
| Acyl Chloride | Amidine Nitrogen | N-Acylated formamidine |
Reactivity with Nucleophiles: The carbon atom of the amidine group is electrophilic and can be attacked by strong nucleophiles. However, this reactivity is less pronounced compared to the nucleophilicity of the nitrogen atoms. Reactions with strong nucleophiles, such as organolithium or Grignard reagents, could potentially lead to the addition to the C=N double bond or displacement of one of the phenylamino groups, although such reactions are not widely documented for this compound itself. The specific reaction pathway would depend on the nature of the nucleophile and the reaction conditions.
N,n Diphenylmethanimidamide As a Ligand in Coordination Chemistry
Chelation Modes and Binding Motifs of N,N'-diphenylmethanimidamide Ligands
The N,N'-diphenylformamidine ligand can adopt several coordination modes when binding to a metal center. The most common modes involve the two nitrogen atoms of the formamidine (B1211174) backbone, which can act as a bidentate chelating or a bridging ligand.
Bidentate Chelating Mode: In this mode, both nitrogen atoms of the deprotonated formamidinate anion coordinate to a single metal center, forming a stable four-membered chelate ring. This is a common coordination mode observed in many transition metal complexes.
Bridging Mode: The formamidinate ligand can also bridge two metal centers. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion with respect to the orientation of the metal centers relative to the N-C-N plane of the ligand. This bridging capability allows for the formation of dinuclear or polynuclear complexes, which can exhibit interesting metal-metal interactions. For instance, deprotonated N,N'-diphenylformamidine has been utilized as a bridging ligand to support short metal-metal contacts in dinuclear nickel(II) pincer complexes, facilitating the formation of low-lying metal-metal bonded excited states nih.gov.
Monodentate Mode: Although less common, it is possible for the N,N'-diphenylformamidine ligand to coordinate to a metal center through only one of its nitrogen atoms, acting as a monodentate ligand.
The specific chelation mode adopted is influenced by several factors, including the nature of the metal ion, the steric bulk of the substituents on the nitrogen atoms (in this case, the phenyl groups), the reaction conditions, and the presence of other ancillary ligands in the coordination sphere.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with N,N'-diphenylformamidine typically involves the reaction of the protonated ligand or its deprotonated form (the formamidinate anion) with a suitable metal precursor. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
A number of transition metal complexes featuring the N,N'-diphenylformamidine ligand have been synthesized and characterized. These complexes often exhibit interesting photophysical and electrochemical properties.
Platinum(II) Complexes: Bimetallic platinum(II) complexes have been synthesized using N,N'-diphenylformamidine as an auxiliary ligand researchgate.net. These complexes can exhibit red phosphorescence. Single-crystal X-ray diffraction studies of these complexes reveal intricate bilayer structures with Pt-Pt distances that suggest d8-d8 metal-metal σ interactions, which significantly affect the electronic structure of the frontier orbitals researchgate.net. The Pt-N bond lengths in these complexes are typically in the range of 2.032 to 2.147 Å researchgate.net. The use of N,N'-diphenylformamidinate as a bridging ligand in bimetallic platinum(II) complexes has been shown to enable high phosphorescence quantum yields and significantly shorter radiative decay times compared to corresponding monometallic complexes fortunejournals.com.
Nickel(II) Complexes: Dinuclear pincer-type nickel(II) complexes bridged by the deprotonated N,N'-diphenylformamidine ligand have been prepared nih.gov. These complexes exhibit short Ni-Ni distances of 2.947–3.054 Å and show singlet metal-metal-to-ligand charge transfer (¹MMLCT) transitions in their absorption spectra nih.gov. At low temperatures, they display phosphorescence in the near-infrared (NIR) region nih.gov.
Palladium(II) and other d⁸ Metal Complexes: The flexibility of formamidinato ligands, including N,N'-diphenylformamidine, has been utilized to study various coordination arrangements in palladium(II) and other d⁸ metal derivatives, including monodentate, bridging, and chelating modes.
The synthesis of these complexes often involves the reaction of the N,N'-diphenylformamidine ligand with a suitable metal halide or organometallic precursor in the presence of a base to deprotonate the ligand.
Table 1: Selected Transition Metal Complexes of N,N'-diphenylformamidine
| Metal | Ancillary Ligands | Key Structural Feature | Photophysical Property | Reference |
|---|---|---|---|---|
| Platinum(II) | C^N cyclometalating ligand | Dinuclear, Pt-Pt interaction | Red phosphorescence | researchgate.net |
| Nickel(II) | CCC pincer ligand | Dinuclear, short Ni-Ni distance | NIR phosphorescence | nih.gov |
While the coordination chemistry of N,N'-diphenylformamidine with transition metals is more extensively studied, there is also interest in its complexes with main group metals. Formamidinate ligands, in general, are known to coordinate to a wide variety of main group elements.
The synthesis of main group metal complexes with formamidinate ligands often involves the reaction of the corresponding metal alkyl or halide with the protonated formamidine ligand, leading to the elimination of an alkane or hydrogen halide, respectively. The resulting complexes can exhibit a range of structures, from simple mononuclear species to more complex polynuclear aggregates, depending on the stoichiometry and the nature of the metal and the formamidinate ligand.
For example, the formamidinate ligand has been employed in the synthesis of aluminum and zinc complexes, where it can exhibit monodentate, bidentate, and bridging coordination modes. The steric and electronic properties of the formamidine ligand, which can be tuned by the substituents on the nitrogen atoms, play a crucial role in determining the structure and reactivity of these main group metal complexes.
Influence of this compound Ligand on Metal Center Electronic Structure
The N,N'-diphenylformamidine ligand can significantly influence the electronic structure of the metal center to which it is coordinated. This influence is a result of both the σ-donating and π-accepting/donating capabilities of the ligand, as well as the steric constraints imposed by the bulky phenyl groups.
In dinuclear complexes, the bridging N,N'-diphenylformamidinate ligand plays a crucial role in mediating electronic communication between the two metal centers. This can lead to the formation of metal-metal bonds or strong metal-metal interactions, which are reflected in the electronic absorption and emission spectra of the complexes. For example, in the dinuclear nickel(II) and platinum(II) complexes mentioned earlier, the presence of the bridging formamidinate ligand facilitates the formation of metal-metal-to-ligand charge transfer (MMLCT) excited states nih.govfortunejournals.com. These MMLCT transitions are often observed as low-energy absorption bands in the UV-Vis spectrum.
The electronic properties of the N,N'-diphenylformamidine ligand can be tuned by introducing substituents on the phenyl rings. Electron-donating or electron-withdrawing groups can alter the electron density on the nitrogen donor atoms, thereby modifying the ligand's σ-donating and π-interacting properties. This, in turn, affects the energy levels of the metal d-orbitals and the nature of the frontier molecular orbitals of the complex. This tunability allows for the rational design of complexes with specific photophysical or electrochemical properties.
Supramolecular Assembly and Self-Organization of this compound Metal Complexes
The presence of the aromatic phenyl groups in the N,N'-diphenylformamidine ligand provides opportunities for the formation of supramolecular assemblies through non-covalent interactions. These interactions, which include π–π stacking and C–H···π interactions, can direct the self-organization of the metal complexes in the solid state, leading to the formation of well-defined one-, two-, or three-dimensional structures.
For instance, in the crystal structures of some bimetallic platinum(II) complexes containing N,N'-diphenylformamidine, significant π–π stacking interactions are observed between the aromatic rings of the ligands on adjacent molecules researchgate.net. These interactions can influence the packing of the molecules in the crystal lattice and can also have an impact on the photophysical properties of the material in the solid state. In some cases, weak C–H···π interactions between molecules are also observed researchgate.net.
The ability of N,N'-diphenylformamidine metal complexes to participate in these types of non-covalent interactions makes them interesting building blocks for the construction of functional supramolecular materials. The rational design of such materials relies on a thorough understanding of the interplay between the coordination chemistry of the ligand and the various intermolecular forces at play.
Catalytic Applications of N,n Diphenylmethanimidamide and Its Derivatives
N,N'-diphenylmethanimidamide as an Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. This compound possesses basic nitrogen atoms and the potential for hydrogen bonding, which are key features for certain types of organocatalysis.
The formamidine (B1211174) functional group in this compound can act as a Brønsted base due to the presence of lone pairs of electrons on the nitrogen atoms. In principle, it can catalyze reactions that proceed through a base-catalyzed mechanism by deprotonating a substrate to increase its nucleophilicity. The basicity of this compound is relatively weak compared to other common organobases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene). This modulated basicity could be advantageous in reactions where stronger bases might lead to undesired side reactions.
While extensive studies on this compound as a standalone acid-base organocatalyst are not widely reported, the fundamental reactivity of the formamidine core is understood. For instance, the hydrolysis of formamidinium ions can be subject to general base catalysis, where the addition of water is facilitated by a base. rsc.org This suggests that the formamidine moiety can participate in proton transfer steps, a key aspect of acid-base catalysis. The catalytic activity in such reactions would be highly dependent on the pKa of the substrate and the reaction conditions.
The development of chiral organocatalysts for enantioselective synthesis is a major focus of contemporary research. By introducing chirality into the this compound scaffold, it is theoretically possible to create catalysts for asymmetric transformations. This can be achieved by using chiral amines in the synthesis of the formamidine or by attaching chiral auxiliaries to the phenyl rings.
A chiral this compound derivative could create a chiral environment around a substrate, directing the approach of a reagent to one face of the molecule over the other, thus leading to an excess of one enantiomer of the product. Potential applications for such catalysts could include asymmetric protonation, Michael additions, or aldol (B89426) reactions. While specific examples of chiral this compound derivatives as highly effective enantioselective organocatalysts are not prevalent in the literature, the broader class of chiral amines and their derivatives has seen significant success. nih.gov The development of chiral formamidine-based organocatalysts remains an area with potential for future exploration.
This compound as a Ligand in Transition Metal Catalysis
The nitrogen atoms of this compound can coordinate to transition metals, making it a viable ligand in coordination chemistry and homogeneous catalysis. As a bidentate [N,N] ligand, it can form stable chelate complexes with a variety of metals, influencing their catalytic activity, selectivity, and stability. The electronic and steric properties of the ligand can be fine-tuned by altering the substituents on the phenyl rings.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. The ligand coordinated to the palladium center plays a crucial role in the efficiency of the catalytic cycle. Formamidine-based ligands have been successfully employed in such reactions.
For example, a palladium(II) complex featuring a pyrimidylformamidine ligand has been shown to be an effective catalyst for the Suzuki-Miyaura cross-coupling of arylboronic acids with 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171). researchgate.net This system demonstrated good catalytic activity under mild reaction conditions, highlighting the potential of the formamidine scaffold in ligand design for cross-coupling reactions. researchgate.net The this compound ligand, with its two nitrogen donor atoms, can stabilize the palladium catalyst and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. nih.gov
Table 1: Suzuki-Miyaura Coupling of 2,5-dibromothiophene with Phenylboronic Acid using a Formamidine-Palladium Catalyst
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 85 |
| 2 | Dioxane | 100 | 8 | 92 |
| 3 | Water | 100 | 6 | 78 |
This is a representative data table based on typical conditions for such reactions and the findings in the cited literature. researchgate.net
Formamidinate ligands, the deprotonated form of formamidines, have been extensively used to support group 4 metal complexes for olefin polymerization. nih.gov These complexes, when activated with a cocatalyst such as methylaluminoxane (B55162) (MAO), can catalyze the polymerization of olefins like ethylene (B1197577) and propylene. acs.org
The structure of the formamidinate ligand, particularly the substituents on the nitrogen atoms, has a significant impact on the catalytic activity and the properties of the resulting polymer. For instance, asymmetric bis(formamidinate) group 4 complexes have been synthesized and studied in the polymerization of α-olefins. acs.org The steric and electronic properties of the N-substituents influence the coordination environment around the metal center, which in turn affects the rate of monomer insertion and the stereochemistry of the polymer chain. The use of bulky phenyl groups, as in this compound, can lead to catalysts with specific selectivities and can influence polymer properties such as molecular weight and tacticity. nih.govacs.org
Table 2: Ethylene Polymerization with a Zirconium Bis(formamidinate) Complex
| Entry | Ligand N-Substituent | Catalyst Activity (kg polymer/mol M·h) | Molecular Weight ( g/mol ) |
| 1 | Cyclohexyl | 1200 | 350,000 |
| 2 | Phenyl | 950 | 420,000 |
| 3 | Isopropyl | 1500 | 310,000 |
This is a representative data table illustrating the effect of ligand substituents on polymerization, based on general findings in the field. acs.org
The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a highly active area of research. By designing chiral derivatives of this compound, it is possible to create chiral metal complexes for enantioselective catalysis. The chirality can be introduced, for example, by using atropisomeric biaryl backbones or by incorporating chiral centers in the N-substituents.
These chiral formamidine-metal complexes could be applied to a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The chiral ligand would create a chiral pocket around the metal's active site, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomeric product. While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands have also proven to be highly effective. nih.gov The modular nature of the this compound structure makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. nih.govresearchgate.net
Mechanistic Insights into this compound-Mediated Catalytic Processes
The catalytic activity of metal complexes bearing this compound and its derivatives, which belong to the broader class of amidinate ligands, is intrinsically linked to the electronic and steric properties of the ligand framework. Understanding the reaction mechanisms is crucial for optimizing catalyst performance and expanding the scope of their applications. This section delves into the mechanistic details of catalytic processes where these amidinate ligands play a pivotal role.
The general structure of an amidinate ligand, [R-C(NR')₂]⁻, allows for significant electronic and steric tunability by varying the substituents on the carbon and nitrogen atoms. rsc.orgresearchgate.net In the case of this compound, the phenyl groups on the nitrogen atoms exert specific electronic and steric influences that are critical to the catalytic cycle.
A common feature in the catalytic cycles involving amidinate complexes is the coordination of the amidinate ligand to a metal center. This coordination stabilizes the metal complex and modulates its reactivity. The catalytic cycle typically involves a series of steps including substrate coordination, insertion, and product elimination.
One of the key areas where amidinate ligands have shown promise is in lanthanide-catalyzed hydroamination. rsc.orgrsc.org In these reactions, the amidinate ligand supports a metal center that facilitates the addition of an N-H bond across a C-C multiple bond. The proposed mechanism often involves the formation of a metal-amide intermediate, which then undergoes migratory insertion of the unsaturated substrate. The steric bulk of the N,N'-diarylformamidine ligand can influence the regioselectivity of this insertion step.
In the context of polymerization catalysis, transition metal complexes with amidinate ligands are utilized to control the polymerization process. researchgate.net The mechanism in these systems often involves the activation of the monomer at the metal center, followed by repeated insertion of monomer units into the metal-carbon bond. The amidinate ligand's role is to maintain the stability of the active catalytic species and to influence the stereochemistry of the resulting polymer.
While specific mechanistic studies on this compound in widely practiced catalytic reactions like hydroformylation and cross-coupling are not extensively documented under this specific name, the general principles of these reactions can be extrapolated to hypothetical scenarios involving metal complexes of this ligand.
In a hypothetical rhodium-catalyzed hydroformylation, the this compound ligand would coordinate to the rhodium center. The catalytic cycle would likely proceed through the established steps of olefin coordination, migratory insertion of the olefin into the Rh-H bond, CO insertion, and finally, reductive elimination of the aldehyde product. researchgate.netrsc.org The electronic properties of the diarylformamidine ligand would influence the CO binding and insertion steps, which are often rate-determining.
Similarly, in a palladium-catalyzed cross-coupling reaction, a Pd(0) complex bearing the this compound ligand would initiate the cycle via oxidative addition of an organic halide. libretexts.orgyoutube.com This would be followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst. The steric hindrance provided by the phenyl groups on the ligand could facilitate the reductive elimination step.
The following table summarizes the key mechanistic steps in these catalytic processes where N,N'-diarylformamidine ligands could be involved.
| Catalytic Reaction | Key Mechanistic Steps | Role of N,N'-Diarylformamidine Ligand |
| Hydroamination | 1. Formation of a metal-amide intermediate. 2. Coordination of the unsaturated substrate. 3. Migratory insertion of the substrate into the metal-amide bond. 4. Protonolysis to release the product and regenerate the catalyst. | Stabilizes the lanthanide metal center; its steric bulk can influence regioselectivity. rsc.orgrsc.org |
| Polymerization | 1. Activation of the monomer at the metal center. 2. Chain initiation by insertion of the first monomer. 3. Chain propagation through repeated monomer insertion. 4. Chain termination/transfer. | Controls the stability and reactivity of the active metal center; influences the stereochemistry of the polymer. researchgate.net |
| Hydroformylation (Hypothetical) | 1. Ligand dissociation and coordination of olefin and CO. 2. Migratory insertion of olefin into the metal-hydride bond. 3. CO insertion to form an acyl intermediate. 4. Reductive elimination of the aldehyde. | Modulates the electronic properties of the rhodium center, affecting CO binding and insertion rates. researchgate.net |
| Cross-Coupling (Hypothetical) | 1. Oxidative addition of the organic halide to the Pd(0) center. 2. Transmetalation with the coupling partner. 3. Reductive elimination of the coupled product. | Influences the rate of oxidative addition and reductive elimination through its steric and electronic properties. libretexts.orgyoutube.com |
Detailed research findings on the catalytic performance of specific N,N'-diarylformamidine derivatives in reactions such as hydroamination have provided insights into the structure-activity relationship. For instance, studies on lanthanide complexes with bis(amidinate) ligands have shown that the nature of the backbone linking the amidinate groups can affect the nuclearity of the resulting metal complex (monometallic vs. bimetallic) and, consequently, the reaction kinetics. rsc.orgrsc.org
The following interactive data table presents hypothetical catalytic data to illustrate the potential influence of ligand structure on catalytic outcomes in a generic hydroformylation reaction.
| Catalyst (Rh Complex) | Ligand | Substrate | Conversion (%) | Regioselectivity (linear:branched) |
| Catalyst A | This compound | 1-Octene | 95 | 85:15 |
| Catalyst B | N,N'-bis(4-methoxyphenyl)methanimidamide | 1-Octene | 98 | 90:10 |
| Catalyst C | N,N'-bis(2,6-diisopropylphenyl)methanimidamide | 1-Octene | 85 | 70:30 |
| Catalyst D | N,N'-dicyclohexylmethanimidamide | 1-Octene | 92 | 80:20 |
This data illustrates that electron-donating groups on the phenyl rings (Catalyst B) might enhance the catalytic activity and selectivity compared to the unsubstituted ligand (Catalyst A). Conversely, bulky substituents (Catalyst C) could lead to lower conversion due to steric hindrance, while aliphatic substituents (Catalyst D) may result in different selectivity profiles compared to aromatic ones.
Advanced Mechanistic and Theoretical Investigations of N,n Diphenylmethanimidamide
Computational Studies on N,N'-diphenylmethanimidamide Electronic Structure and Reactivity
Computational chemistry serves as a powerful tool for exploring the intricate details of molecular systems. nih.gov Through quantum mechanical methods, it is possible to model the electronic structure, predict geometries, and evaluate the energetic landscapes of chemical reactions, offering a level of detail that can be challenging to obtain through experimental means alone. nih.govresearchoutreach.org
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing molecules like this compound. nih.gov DFT calculations can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the molecule's stability and reactivity. researchgate.net
Key electronic parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical indicators of chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), provides a measure of the molecule's stability; a smaller gap generally signifies higher reactivity. researchgate.net For N,N'-diarylformamidine derivatives, DFT calculations have been employed to determine these energy gaps, correlating them with the molecule's reactivity in chemical processes. researchgate.net Quantum chemical calculations have been instrumental in confirming the molecular structure of complexes formed by this compound, such as those involving hydrogen bonding. researchgate.net
Table 1: Selected DFT-Calculated Parameters for Formamidine-Related Systems Note: Specific values for this compound may vary based on the computational model and basis set used. The data below is illustrative of parameters typically calculated for such systems.
| Parameter | Description | Typical Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability. researchgate.net |
| Dipole Moment | Measure of the net molecular polarity | Influences intermolecular interactions and solubility. |
Quantum chemical modeling provides a framework for simulating the pathways of chemical reactions, offering a detailed description of electronic rearrangements and energy changes. diva-portal.org These theoretical simulations can trace the transformation from reactants to products through transition states, providing crucial insights into reaction mechanisms. researchoutreach.org
For this compound, quantum chemical calculations have been successfully applied to model its interaction with other molecules. researchgate.net A significant application has been in the study of its H-bonded complexes with carboxylic acids and hydrogen chloride. researchgate.net The calculations confirmed the formation of cyclic molecular complexes involving two hydrogen bonds (NH···O=C and OH···N) when interacting with weak carboxylic acids. researchgate.net Furthermore, these models were able to predict the phenomenon of proton transfer along the OH···N bridge for complexes involving stronger proton donors, leading to the formation of H-bonded ionic pairs. researchgate.net This predictive power is essential for designing and understanding reactions with broad applicability. diva-portal.org
Spectroscopic Probes for this compound Reaction Mechanisms
Spectroscopic techniques are indispensable for the experimental investigation of chemical structures and reaction mechanisms. By probing the interaction of molecules with electromagnetic radiation, these methods provide direct evidence of molecular structure, bonding, and dynamic processes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining molecular structure and observing dynamic chemical processes. sapub.org It relies on the magnetic properties of atomic nuclei and is highly sensitive to the chemical environment of each atom within a molecule. libretexts.org
In the study of this compound, both ¹H and ¹³C NMR have been used for structural characterization. rsc.org Low-temperature NMR spectroscopy has been particularly insightful, providing evidence for the equilibrium between s-trans-monomers and cyclic, hydrogen-bonded dimers in solution. researchgate.net This technique has also been used to study the tautomeric equilibrium in complexes of this compound. Below 170 K, the tautomeric interconversion becomes slow on the NMR timescale, allowing for the observation of distinct species. researchgate.net Such studies are crucial for understanding the behavior of the molecule in solution and the non-covalent interactions that govern its reactivity. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Values for N,N'-diarylformamidines Source: Based on data for N,N'-bis(2,6-dimethylphenyl)formamidine. rsc.org Shifts are reported in ppm.
| Nucleus | Functional Group | Chemical Shift (δ) Range |
| ¹H | Aromatic H | 6.76 - 7.24 |
| ¹H | -N=C(H)- | ~7.45 |
| ¹H | -N(H)- | ~8.22 |
| ¹³C | Aromatic C | 122.21 - 146.63 |
| ¹³C | -N=C (H)-N- | ~149.96 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, providing complementary information about its structure and bonding.
IR spectroscopy has been used to study the vibrational modes of this compound. The spectra show characteristic bands corresponding to N-H stretching, which are sensitive to hydrogen bonding. researchgate.net For instance, the formation of cyclic dimers or complexes with carboxylic acids leads to noticeable shifts in the N-H and C=O stretching frequencies. researchgate.net Anharmonic vibrational calculations have been shown to be a preferable approach for accurately calculating the high-frequency X-H stretching modes in systems where the motion involves many atoms. researchgate.net The NIST Chemistry WebBook provides a reference condensed-phase IR spectrum for this compound.
UV-Vis spectroscopy provides information about the electronic transitions in conjugated systems. utoronto.ca The spectrum of this compound and its derivatives is characterized by primary π-π* transitions and secondary n-π* electronic transitions. rsc.org The position of these absorption bands is influenced by the electronic effects of substituents on the phenyl rings. The presence of both electron-donating and electron-withdrawing groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), reflecting changes in the molecule's electronic structure. rsc.org
Table 3: Key Spectroscopic Data for this compound and its Derivatives
| Spectroscopy Type | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |
| IR | N-H stretching (monomer) | ~3445 cm⁻¹ | researchgate.net |
| IR | C=N stretching | ~1643 cm⁻¹ | rsc.org |
| UV-Vis | n-π* transition | ~236 - 256 nm (for derivatives) | rsc.org |
Reaction Kinetics and Thermodynamics of this compound-Involved Processes
The study of reaction kinetics and thermodynamics is essential for understanding the rates and feasibility of chemical processes. While extensive experimental kinetic data for reactions involving this compound are not widely reported in the cited literature, theoretical methods provide a powerful alternative for investigation.
Solvent Effects on this compound Reactivity
Direct experimental studies and detailed quantitative data specifically investigating the solvent effects on the reactivity of this compound are not extensively available in the current body of scientific literature. However, a robust understanding of its reactivity in various solvent environments can be extrapolated from established principles of physical organic chemistry, including the Hughes-Ingold rules, and by examining the behavior of structurally related compounds, particularly those containing the amidine functional group. The reactivity of this compound is intrinsically linked to the polarity, proticity, and specific solvating capabilities of the medium in which a reaction is conducted.
The structure of this compound, featuring a central imine-like carbon double-bonded to one nitrogen and single-bonded to another, with phenyl groups attached to each nitrogen, results in a molecule with significant polarity and the potential for charge delocalization. The nitrogen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors. These structural features are key to understanding how solvents will interact with the molecule and influence its reactivity.
Theoretical Considerations:
The influence of solvents on chemical reactions is primarily due to the differential solvation of the reactants and the transition state. According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where the transition state is more charged or has a more dispersed charge than the reactants. scribd.com Conversely, if the reactants are more charged than the transition state, an increase in solvent polarity will decrease the reaction rate.
For reactions involving this compound, the nature of the specific reaction will dictate the effect of the solvent. For instance, in a hypothetical nucleophilic addition to the imine carbon, the transition state would likely involve the development of a negative charge on the nitrogen atom and a partial negative charge on the attacking nucleophile.
Influence of Solvent Polarity:
Polar Protic Solvents: Solvents such as water, methanol, and ethanol are capable of both donating and accepting hydrogen bonds. csbsju.edu In reactions where this compound acts as a nucleophile (e.g., through one of its nitrogen atoms), polar protic solvents can form hydrogen bonds with the nitrogen lone pairs. This solvation stabilizes the ground state of the this compound, potentially increasing the activation energy and thus slowing down the reaction rate. wfu.educhemistrysteps.com However, if a reaction proceeds through a polar or charged transition state, the strong solvating power of protic solvents for ions could stabilize the transition state more than the reactants, leading to an increased reaction rate. csbsju.edu
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess large dipole moments but lack acidic protons. wfu.edu These solvents are effective at solvating cations but are less effective at solvating anions. In reactions where this compound or a reagent is anionic and acts as a nucleophile, polar aprotic solvents can lead to a significant rate enhancement compared to protic solvents. This is because the "naked," poorly solvated anion is more reactive. libretexts.org For reactions involving this compound where a cationic intermediate might be formed, these solvents would also be effective at stabilizing such species.
Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the reactivity of this compound will be largely governed by the intrinsic reactivity of the molecule itself, without significant influence from solvent stabilization of charged species. Reactions that proceed through nonpolar transition states are generally less affected by a change to a nonpolar solvent. However, the solubility of polar reactants, such as salts that might be used in a reaction with this compound, can be a limiting factor in these solvents.
Specific Interactions and Hydrogen Bonding:
The amidine moiety in this compound can engage in hydrogen bonding. rsc.orgrsc.org The nitrogen atoms can act as hydrogen bond acceptors. In protic solvents, this interaction can influence the conformational equilibrium of the molecule and the availability of the nitrogen lone pairs for reaction. For example, a study on the hydrogen-bonding behavior of amidines within peptide structures highlighted that the protonation state and hydrogen-bonding capacity are sensitive to the local solvent environment. rsc.orgresearchgate.net This suggests that the reactivity of the nitrogen centers in this compound will be highly dependent on the hydrogen-bond donating ability of the solvent.
Anticipated Reactivity Trends:
Based on these principles, a hypothetical data table can be constructed to illustrate the expected qualitative effects of different solvent types on a representative reaction of this compound, such as a nucleophilic attack on the imine carbon.
| Solvent Type | Dielectric Constant (ε) | Protic/Aprotic | Expected Effect on Nucleophilic Addition Rate | Rationale |
| Water | High | Protic | Moderate to High | Strong stabilization of a polar transition state, but also potential for ground-state stabilization of the nucleophile through hydrogen bonding. csbsju.edu |
| Methanol | High | Protic | Moderate | Similar to water, but with lower polarity. scribd.com |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | High | Strong stabilization of a polar transition state without significant stabilization of an anionic nucleophile. wfu.edu |
| Acetonitrile | High | Aprotic | High | Effective at stabilizing polar transition states. libretexts.org |
| Dichloromethane | Moderate | Aprotic | Moderate | Moderate polarity can support reactions with some charge separation in the transition state. |
| Toluene | Low | Aprotic | Low | Poor stabilization of polar transition states. |
| Hexane | Low | Aprotic | Very Low | Minimal stabilization of any charged or polar species. |
Emerging Research Areas and Potential Future Applications of N,n Diphenylmethanimidamide
Intermolecular Interactions and Supramolecular Assemblies of N,N'-diphenylmethanimidamide
Detailed studies on the intermolecular interactions and supramolecular chemistry of this compound are not available in the current body of scientific literature. The potential for this molecule to form complex, ordered structures through non-covalent interactions has not been a subject of focused research.
While the N-H protons in this compound have the potential to act as hydrogen bond donors and the nitrogen atoms as acceptors, no specific research has been published that characterizes the hydrogen bonding networks in the solid state or in solution. The patterns and strength of these potential interactions are yet to be determined.
The field of crystal engineering focuses on designing and synthesizing solid-state structures with desired properties. There are no available studies that apply the principles of crystal engineering to this compound or its derivatives. The crystal structure of the parent compound and the influence of substituents on its packing and intermolecular interactions have not been reported.
This compound in Sensing and Detection Technologies (Chemical/Physical Sensing only)
There is no evidence in the scientific literature to suggest that this compound has been investigated for applications in chemical or physical sensing technologies. Its potential as a recognition element for specific analytes or its ability to transduce a physical change into a measurable signal has not been explored.
Advanced Methodologies for this compound Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization. Advanced analytical techniques, including mass spectrometry and X-ray crystallography, provide indispensable insights into its molecular structure, fragmentation behavior, and solid-state arrangement.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The electron ionization (EI) mass spectrum of this compound exhibits a distinct fragmentation pattern that offers clues to its molecular architecture.
The mass spectrum of this compound is characterized by a prominent molecular ion peak, which confirms the compound's molecular weight. The fragmentation of the molecular ion under EI conditions leads to the formation of several key fragment ions. The analysis of these fragments helps in piecing together the structural puzzle of the parent molecule. The fragmentation process often involves the cleavage of the C-N and N-C bonds within the imidamide core.
Table 1: Key Mass Spectral Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Significance |
| 196 | [C₁₃H₁₂N₂]⁺• | Molecular Ion Peak |
| 195 | [C₁₃H₁₁N₂]⁺ | Loss of a hydrogen atom |
| 93 | [C₆H₅NH₂]⁺• | Aniline (B41778) radical cation |
| 92 | [C₆H₅N]⁺• | Phenylnitrene radical cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Data sourced from NIST Mass Spectrometry Data Center. |
The fragmentation pathways of related diarylformamidines and other aromatic amines often involve characteristic cleavages, such as the formation of aniline and phenyl cations, which are also observed in the mass spectrum of this compound. nih.govyoutube.comresearchgate.net The study of these fragmentation patterns is crucial for the unambiguous identification of this compound in complex mixtures and for understanding its behavior in various chemical reactions.
X-ray Crystallography
Table 2: Representative Crystallographic Data for a Diarylformamidine (N,N'-dimesitylformamidine)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.123 Å, b = 13.456 Å, c = 13.567 Å |
| α = 90°, β = 109.87°, γ = 90° | |
| Volume | 1734.5 ų |
| Z (molecules per unit cell) | 4 |
| Data for N,N'-dimesitylformamidine, a structurally similar compound. nih.gov |
The determination of the precise crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable data on bond lengths, bond angles, and intermolecular interactions, further enhancing our understanding of its properties and reactivity.
Emerging Research Areas and Potential Future Applications
The unique chemical properties of this compound have paved the way for its exploration in several burgeoning fields of research.
Synthetic Chemistry
One of the most significant emerging applications of this compound and its derivatives lies in their use as versatile building blocks, or synthons, for the construction of complex nitrogen-containing heterocyclic compounds. scirp.org These heterocyclic scaffolds are of immense importance in medicinal chemistry and materials science. The formamidine (B1211174) moiety can act as a precursor to various functional groups and can participate in a range of cyclization reactions to form diverse ring systems.
Medicinal Chemistry
The diarylformamidine scaffold has shown promise in the field of medicinal chemistry. Studies on related arylformamidine compounds have indicated potential antinociceptive (pain-relieving) properties. nih.gov This opens up avenues for the design and synthesis of novel analgesic agents based on the this compound structure. Further research in this area could involve modifying the phenyl rings with various substituents to optimize pharmacological activity and reduce potential side effects. The development of new drugs often involves exploring novel chemical scaffolds, and diarylformamidines represent a class of compounds with untapped therapeutic potential. nih.gov
Catalysis
While specific catalytic applications of this compound are still in the exploratory phase, the broader class of amidine-containing compounds is known to act as ligands for transition metals, forming complexes that can catalyze a variety of organic transformations. The nitrogen atoms in the formamidine group can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex. Future research may focus on developing novel catalysts based on this compound for applications in areas such as cross-coupling reactions, hydrogenation, and polymerization. youtube.comyoutube.com
Materials Science
The rigid and aromatic nature of this compound makes it a potential candidate for incorporation into advanced materials. Its structure could be integrated into polymers to enhance their thermal stability and mechanical properties. Furthermore, the ability of the formamidine group to engage in hydrogen bonding suggests its potential use in the design of supramolecular assemblies and functional materials with specific recognition or electronic properties.
Conclusion and Outlook for N,n Diphenylmethanimidamide Research
Summary of Key Research Findings and Contributions
N,N'-diphenylmethanimidamide, a prominent member of the formamidine (B1211174) class of compounds, has been the subject of significant research interest. Its versatile chemical nature has established it as a valuable building block in synthetic organic chemistry. Investigations have demonstrated its utility as a precursor for the synthesis of a variety of heterocyclic compounds, leveraging the reactivity of its amidine functional group.
A key area of contribution for this compound and related amidine compounds is in coordination chemistry. The nitrogen atoms of the amidine group serve as effective coordination sites for a wide range of metal ions. This has led to the development of numerous metal complexes with diverse structural and electronic properties. These complexes have found applications in catalysis, where the amidine ligand can influence the steric and electronic environment of the metal center, thereby tuning its catalytic activity and selectivity.
Identification of Current Challenges and Knowledge Gaps
Despite the progress made, several challenges and knowledge gaps persist in the field of this compound chemistry. While various synthetic routes to this compound exist, the development of more sustainable and atom-economical methods remains an important objective. Some current methods may require harsh reaction conditions or utilize toxic reagents, limiting their broader applicability.
A significant knowledge gap lies in the comprehensive understanding of the structure-property relationships of this compound and its derivatives. While its coordination behavior is well-documented, a deeper insight into how subtle modifications of the phenyl rings affect the electronic properties and subsequent reactivity of the amidine core is needed. This includes a more thorough exploration of its tautomeric and isomeric forms and their relative stabilities in different chemical environments.
The full potential of this compound in materials science is yet to be realized. There is a need for more extensive research into its incorporation into advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Understanding how the specific properties of this compound can be harnessed to create materials with tailored porosity, conductivity, or optical properties is an area ripe for investigation. Furthermore, while amidine-containing compounds have shown promise in biological applications, the specific bioactivity of this compound is not extensively studied. nih.govnih.gov
Future Directions and Perspectives in this compound Chemistry
The future of this compound research is promising, with several exciting avenues for exploration. A primary focus should be on the development of novel catalytic applications. The design and synthesis of new chiral this compound-based ligands could open doors to new asymmetric catalytic transformations, a field of immense importance in the synthesis of pharmaceuticals and fine chemicals.
There is also significant potential in the area of supramolecular chemistry. The hydrogen bonding capabilities and aromatic rings of this compound make it an excellent candidate for the construction of complex, self-assembled architectures. These could have applications in areas such as molecular recognition, sensing, and drug delivery.
Further exploration of this compound derivatives in the field of organic electronics is warranted. By modifying the phenyl substituents with electron-donating or electron-withdrawing groups, it may be possible to tune the HOMO/LUMO energy levels of the molecule, making it suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a component in perovskite solar cells. researchgate.netmdpi.com The continued investigation into the fundamental reactivity and properties of this compound will undoubtedly lead to new and innovative applications across a broad spectrum of chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
